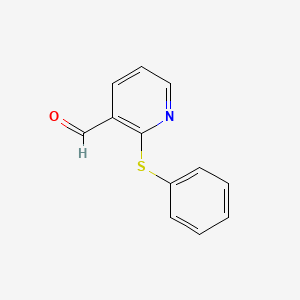

2-(Phenylsulfanyl)Nicotinaldehyde

Description

Significance of Nicotinaldehyde Derivatives in Heterocyclic Chemistry

Nicotinaldehyde and its derivatives are fundamental pillars in the construction of a vast array of heterocyclic compounds. The pyridine (B92270) core, a six-membered aromatic heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry, found in numerous pharmaceuticals and biologically active natural products. The aldehyde group at the 3-position of the pyridine ring is a versatile functional handle, readily participating in a wide range of chemical transformations. These include condensations, oxidations, reductions, and multicomponent reactions, which allow for the elaboration of the pyridine core into more complex fused and substituted heterocyclic systems. For instance, nicotinaldehyde can serve as a precursor to various pyridine-containing drugs. wikipedia.org The reactivity of the aldehyde allows for the introduction of diverse molecular fragments, leading to the synthesis of libraries of compounds for drug discovery and materials science.

Role of Aryl Thioether Moieties in Contemporary Organic Synthesis

Aryl thioethers, characterized by a sulfur atom bridging two aryl groups or an aryl and an alkyl group, are crucial structural motifs in a multitude of organic molecules, including pharmaceuticals, agrochemicals, and functional materials. The sulfur atom in an aryl thioether can exist in various oxidation states (sulfide, sulfoxide (B87167), sulfone), each imparting distinct electronic and steric properties to the molecule. This versatility allows for fine-tuning of a compound's biological activity and physicochemical properties.

In modern organic synthesis, the introduction of an aryl thioether moiety is a well-established strategy to modulate the biological profile of a lead compound. The synthesis of aryl thioethers can be achieved through various methods, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. These methods offer reliable and efficient ways to forge the carbon-sulfur bond, providing access to a wide spectrum of aryl thioether-containing molecules.

Positioning of 2-(Phenylsulfanyl)Nicotinaldehyde as a Key Synthetic Intermediate

The compound this compound, with the CAS number 338982-31-3, strategically combines the advantageous features of both nicotinaldehyde and aryl thioethers. google.comrsc.orgwikipedia.org The presence of the phenylsulfanyl group at the 2-position of the pyridine ring, adjacent to the nitrogen atom, significantly influences the electronic properties of the heterocyclic core. This, in turn, can modulate the reactivity of the aldehyde group and provide a site for further functionalization.

While specific, in-depth research articles detailing the extensive applications of this compound are not widely available in the public domain, its structure strongly suggests its role as a valuable building block. A plausible and efficient synthetic route to this compound involves the nucleophilic aromatic substitution of a suitable precursor, such as 2-chloronicotinaldehyde (B135284), with thiophenol. The synthesis of 2-chloronicotinaldehyde itself can be achieved from 2-chloronicotinic acid through reduction followed by oxidation. google.com

The aldehyde functionality of this compound can be readily transformed into a variety of other functional groups or used to construct new rings. For example, it can undergo condensation reactions with amines to form Schiff bases, which are themselves important ligands in coordination chemistry and can be further reduced to secondary amines. The aldehyde can also participate in Wittig-type reactions to form alkenes or be oxidized to a carboxylic acid. The dual presence of the aldehyde and the aryl thioether makes this compound a bifunctional building block, enabling the synthesis of complex molecules with potential applications in medicinal chemistry and materials science.

Below are the key chemical identifiers for this compound:

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 338982-31-3 |

| Molecular Formula | C₁₂H₉NOS |

| Molecular Weight | 215.27 g/mol |

This table is generated based on data from various chemical databases. google.comrsc.orgwikipedia.org

Structure

3D Structure

Properties

IUPAC Name |

2-phenylsulfanylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NOS/c14-9-10-5-4-8-13-12(10)15-11-6-2-1-3-7-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMMNSXDXGHXKMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=C(C=CC=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377140 | |

| Record name | 2-(Phenylsulfanyl)Nicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338982-31-3 | |

| Record name | 2-(Phenylsulfanyl)Nicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Phenylsulfanyl Nicotinaldehyde and Analogues

Transition Metal-Catalyzed Coupling Approaches

Transition metal catalysis stands as a cornerstone in modern organic synthesis, offering powerful tools for the construction of complex molecular architectures. For the synthesis of 2-(Phenylsulfanyl)Nicotinaldehyde, both palladium and copper-based catalytic systems have been investigated for their efficacy in forming the crucial aryl thioether linkage.

Palladium-Catalyzed C-S Bond Formation Strategies

Palladium catalysts are particularly renowned for their versatility in facilitating cross-coupling reactions. These methods are pivotal for creating both the foundational nicotinaldehyde scaffold and for the subsequent introduction of the phenylsulfanyl group.

The Suzuki-Miyaura coupling is a highly effective and widely used method for forming carbon-carbon (C-C) bonds. researchgate.net While not directly forming the C-S bond of the final product, it is instrumental in building the substituted nicotinaldehyde framework from simpler precursors. This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. youtube.com

The general catalytic cycle for a Suzuki-Miyaura reaction proceeds through three key steps:

Oxidative Addition: A Pd(0) complex reacts with the organic halide (e.g., a halogenated pyridine (B92270) derivative) to form an organopalladium(II) intermediate. youtube.com

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step requires a base. youtube.com

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst. youtube.com

Research has demonstrated the development of efficient Pd(0)-catalyzed Suzuki-Miyaura coupling systems for synthesizing new nicotinaldehyde derivatives under mild conditions. researchgate.netnih.gov The choice of ligands, often bulky and electron-rich phosphines, is crucial for the success and efficiency of these transformations, which exhibit a high tolerance for various functional groups. nih.gov The optimization of these conditions, including the use of water as a solvent, has been explored to enhance the industrial applicability and greenness of the synthesis for related aryl chlorides. rsc.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Component | Example | Purpose | Citation |

| Catalyst | Palladium(0) complex (e.g., Pd(PPh₃)₄) | Facilitates the cross-coupling | nih.gov |

| Ligand | Dialkylbiaryl phosphines (e.g., SPhos) | Stabilizes catalyst, improves efficiency | nih.gov |

| Organoboron Reagent | Phenylboronic acid | Source of the aryl group | youtube.com |

| Organic Halide | Halogenated nicotinaldehyde precursor | The scaffold to be functionalized | youtube.com |

| Base | Potassium carbonate (K₂CO₃) | Activates the organoboron reagent | thieme-connect.de |

| Solvent | Dioxane, Water | Reaction medium | researchgate.netrsc.org |

For the direct formation of the C-S bond, palladium-catalyzed cross-coupling reactions, often referred to as Buchwald-Hartwig amination/thiolation, are employed. This approach involves the coupling of an aryl halide (such as 2-chloronicotinaldehyde) with a thiol (thiophenol). acsgcipr.org The catalytic cycle is analogous to other cross-coupling reactions and is a powerful method for C-S bond formation. nih.gov

The reaction mechanism follows the general pathway of oxidative addition of the palladium catalyst to the aryl halide, coordination of the thiol, deprotonation by a base, and subsequent reductive elimination to yield the aryl thioether product. acsgcipr.org Early methods reported by Migita utilized catalysts like Pd[PPh₃]₄ but often required high temperatures. nih.gov Modern advancements have introduced highly active catalysts with specialized ligands, such as electron-rich alkylbisphosphines (e.g., Josiphos ligands), which allow the reaction to proceed under milder conditions. nih.gov The selection of the appropriate ligand is critical to the success and generality of the transformation. acsgcipr.org

Table 2: Key Components in Pd-Catalyzed Thioetherification

| Component | Role | Example Reagents | Citation |

| Aryl Halide | Electrophilic partner | 2-Chloronicotinaldehyde (B135284) | acsgcipr.org |

| Thiol | Nucleophilic partner | Thiophenol | acsgcipr.org |

| Pd Catalyst | Central catalytic species | Pd(OAc)₂, Pd₂(dba)₃ | nih.gov |

| Ligand | Modulates catalyst activity/stability | Bidentate/monodentate phosphines | nih.gov |

| Base | Deprotonates the thiol | NaOt-Bu, Cs₂CO₃ | acsgcipr.org |

Copper-Catalyzed Methodologies

As an alternative to palladium, copper-catalyzed systems offer a more economical and sustainable approach for C-S bond formation. acsgcipr.org Ullmann-type coupling reactions, traditionally requiring harsh conditions, have been significantly improved through the use of specific ligands that moderate the reaction conditions. acsgcipr.org

Copper-catalyzed methods can effectively couple aryl halides with thiols to generate aryl thioethers. Recent research has focused on developing efficient protocols using various copper sources, such as Cu(OAc)₂ or CuI, often in the presence of a base and a suitable solvent. rsc.orgorganic-chemistry.org These methodologies have proven applicable to a wide range of substrates, including heterocyclic compounds. For instance, copper-catalyzed condensation of 2-aminobenzenethiols with nitriles to form benzothiazoles showcases the utility of copper in facilitating C-S bond formation and subsequent cyclization. organic-chemistry.org Furthermore, copper catalysis has been successfully applied in the dearomatization of pyridines, highlighting its utility in modifying the pyridine core. nih.gov

Nucleophilic Substitution Pathways for Thioether Incorporation

Nucleophilic aromatic substitution (SNAr) provides a classic, metal-free pathway for the synthesis of aryl thioethers. This method is particularly effective for electron-deficient aromatic rings, such as the pyridine ring in nicotinaldehyde, where the presence of the nitrogen atom and an electron-withdrawing aldehyde group activates the ring towards nucleophilic attack. acsgcipr.org The reaction involves the addition of a nucleophile to the aryl halide, forming an intermediate Meisenheimer complex, followed by the elimination of the leaving group. acsgcipr.org

Utilization of Thiol Surrogates (e.g., Xanthates) for Aryl Thioether Formation

A significant drawback of using thiols directly is their potent and unpleasant odor, as well as their propensity for oxidation. mdpi.comresearchgate.net To circumvent these issues, thiol surrogates have been developed. Xanthate salts (ROCS₂K) are particularly effective as odorless, stable, and low-cost thiol-free reagents. mdpi.comresearchgate.net

In this methodology, a xanthate salt reacts with an aryl halide, like 2-chloronicotinaldehyde, in the presence of a base such as cesium carbonate in a suitable solvent like methanol. researchgate.net This process generates the desired aryl thioether in good yields and within short reaction times. researchgate.net The reaction can proceed through a nucleophilic substitution pathway where the xanthate acts as the sulfur source. mdpi.comresearchgate.net This approach not only avoids the use of malodorous thiols but also allows for the introduction of a variety of substituents. researchgate.net Interestingly, xanthates can also be used in copper-catalyzed systems, where they serve as precursors for the in situ generation of the active thiol nucleophile. rsc.org

Table 3: Comparison of Synthetic Methodologies

| Methodology | Catalyst/Reagent | Advantages | Key Considerations | Citations |

| Pd-Catalyzed Cross-Coupling | Palladium complexes | High efficiency, broad substrate scope | Cost of palladium, ligand sensitivity | nih.govacsgcipr.org |

| Cu-Catalyzed Coupling | Copper salts | Lower cost, more sustainable | Can require specific ligands, sometimes harsher conditions | acsgcipr.orgrsc.org |

| Nucleophilic Substitution (SNAr) | Xanthate surrogates | Metal-free, avoids odorous thiols, stable reagents | Requires electron-deficient aryl halide | acsgcipr.orgmdpi.comresearchgate.net |

Direct Nucleophilic Displacement Reactions

The introduction of the phenylsulfanyl group at the 2-position of the pyridine ring is often achieved through direct nucleophilic aromatic substitution (SNAr). This approach typically involves the reaction of a 2-halopyridine derivative, such as 2-chloronicotinaldehyde, with a sulfur-based nucleophile like thiophenol. The reactivity of halopyridines in SNAr reactions is influenced by the nature of the halogen and the presence of electron-withdrawing groups on the pyridine ring, which can activate the ring towards nucleophilic attack. youtube.com

The reaction generally proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the leaving group, forming a high-energy Meisenheimer-like intermediate. nih.gov Aromaticity is then restored by the expulsion of the halide ion. youtube.com While these reactions can be straightforward, they often necessitate elevated temperatures, strong bases, or the presence of strategically positioned electron-withdrawing groups to achieve good yields. chemrxiv.org

Recent advancements have focused on developing milder and more efficient protocols. For instance, the use of 2-chloro-1-(1-ethoxyvinyl)pyridinium triflate as a highly reactive electrophile allows for the nucleophilic substitution with a broad range of thiols and thiolates at room temperature. chemrxiv.org This method offers a practical advantage by avoiding harsh reaction conditions.

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Product | Ref |

| 2-Chloropyridine | Thiophenol | K₂CO₃ | DMAc | 2-(Phenylsulfanyl)pyridine | bohrium.com |

| 2-Halopyridinium Ketene Hemiaminal | Thiol/Thiolate | - | - | 2-Thiopyridinium Salt | chemrxiv.org |

| 2-Chloro-3-nitropyridine | Thiosemicarbazide | - | - | Pyridine-2-carboxaldehyde thiosemicarbazone intermediate | nih.gov |

Oxidative Functionalization Routes

An alternative synthetic strategy to this compound involves the oxidation of a precursor molecule, such as [2-(phenylsulfanyl)pyridin-3-yl]methanol (B2648038). This alcohol can be prepared through various methods, including the nucleophilic substitution of a 2-halopyridin-3-yl)methanol with thiophenol. The CAS number for [2-(phenylsulfanyl)pyridin-3-yl]methanol is 43003-89-0. chemicalbook.com

The subsequent oxidation of the primary alcohol to the corresponding aldehyde requires careful selection of the oxidizing agent to avoid over-oxidation to the carboxylic acid or oxidation of the sulfur atom. Several methods for the oxidation of pyridyl methanols have been reported. For instance, the oxidation of 2-pyridinemethanol (B130429) using chromium(VI) in acidic aqueous media has been studied kinetically. researchgate.net However, for substrates containing a sensitive thioether linkage, milder and more selective oxidizing agents are preferable. Reagents such as manganese dioxide (MnO₂), or Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base) are often employed for the selective oxidation of primary alcohols to aldehydes in the presence of other oxidizable functional groups. A patent describes a method for preparing 2-pyridine carboxaldehyde by oxidizing 2-pyridinemethanol using sodium hypochlorite (B82951) in the presence of catalysts like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and potassium bromide. mdpi.com

| Starting Material | Reagent(s) | Product | Ref |

| 2-Pyridinemethanol | Cr(VI) | 2-Pyridinecarboxaldehyde | researchgate.net |

| 2-Pyridinemethanol | NaOCl, TEMPO, KBr | 2-Pyridinecarboxaldehyde | mdpi.com |

| 1-Phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde | NaBH₄ | [1-Phenyl-3-(phenylethynyl)-1H-pyrazol-4-yl]methanol | mdpi.com |

Regioselective Synthesis of Pyridine Derivatives

The regioselective synthesis of 2,3-disubstituted pyridines is crucial for accessing precursors to this compound and its analogs. Various strategies have been developed to control the substitution pattern on the pyridine ring. One approach involves the functionalization of pre-existing pyridine rings. For example, the Hantzsch-type ternary reaction of monothiomalonamides with aldehydes and methylene (B1212753) active compounds can lead to the formation of functionalized pyridines. researchgate.net

Another powerful technique is the directed ortho-metalation (DoM) of pyridine derivatives. However, the inherent reactivity of the pyridine nitrogen can complicate this approach. To overcome this, strategies involving the use of directing groups or the temporary protection of the nitrogen are employed.

The synthesis of nonsymmetric cyclic peptides has been achieved through a regioselective stapling reaction involving 2-acetyl-thiophene-3-carboxaldehyde with a primary amine and a thiol, forming a thieno[2,3-c]pyrrole bridge. nih.gov This highlights the utility of related aldehyde precursors in complex molecule synthesis.

Stereochemical Control in Derivative Synthesis

The aldehyde functionality in this compound provides a handle for introducing chirality into its derivatives through stereoselective reactions. Asymmetric nucleophilic additions to the carbonyl group can generate chiral secondary alcohols.

For instance, the asymmetric Henry reaction (nitroaldol reaction) of aldehydes with nitromethane, catalyzed by chiral copper complexes of bis(β-amino alcohols), has been shown to produce chiral nitroaldols with high enantioselectivity. mdpi.com Similarly, chiral ruthenium complexes have been used to catalyze the asymmetric nucleophilic addition of aldehyde hydrazones to ketones, yielding chiral tertiary alcohols. nih.gov

The development of chiral ligands is central to achieving high stereocontrol in these transformations. While specific examples for the asymmetric reduction of this compound are not extensively documented in the readily available literature, the general principles of asymmetric catalysis can be applied. The synthesis of chiral 1-phenylsulfinyl-3-(pyridin-3-yl)naphthalen-2-ols has been reported, demonstrating the introduction of chirality in a related pyridine-containing scaffold. nih.gov

| Reaction Type | Reactants | Chiral Catalyst/Reagent | Product | Ref |

| Asymmetric Henry Reaction | Aromatic Aldehydes, Nitromethane | Chiral bis(β-amino alcohol)-Cu(OAc)₂·H₂O complex | Chiral Nitroaldols | mdpi.com |

| Asymmetric Nucleophilic Addition | Aldehyde Hydrazones, Ketones | Chiral Ruthenium complex/Ph₂P(2-furyl) | Chiral Tertiary Alcohols | nih.gov |

| Synthesis of Chiral Sulfoxides | 3-(Pyridin-3-yl)naphthalen-2-ol derivatives | - | 1-Phenylsulfinyl-3-(pyridin-3-yl)naphthalen-2-ols | nih.gov |

Elucidation of Reaction Mechanisms and Chemical Transformations of 2 Phenylsulfanyl Nicotinaldehyde

Aldehyde Group Reactivity and Mechanistic Insights

The aldehyde group is a primary site of reactivity in 2-(Phenylsulfanyl)nicotinaldehyde, readily undergoing transformations typical of aromatic aldehydes.

Condensation Reactions and Imine Formation Mechanisms

The aldehyde functionality of this compound serves as an electrophilic center, making it susceptible to attack by nucleophiles, most notably primary amines, to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This condensation reaction is a reversible, acid-catalyzed process. masterorganicchemistry.comlibretexts.org

The mechanism commences with the nucleophilic addition of a primary amine to the carbonyl carbon of the aldehyde. libretexts.org This is followed by a proton transfer from the nitrogen to the oxygen, resulting in a neutral carbinolamine intermediate. libretexts.org In the presence of an acid catalyst, the hydroxyl group of the carbinolamine is protonated, converting it into a better leaving group (water). libretexts.org Subsequent elimination of water, akin to an E1-like process, generates a resonance-stabilized iminium ion. libretexts.org The final step involves the deprotonation of the nitrogen atom by a base to yield the stable imine and regenerate the acid catalyst. libretexts.org

Several strategies can be employed to drive the equilibrium of this reversible reaction towards the formation of the imine product. operachem.com These include using an excess of the amine reactant or removing the water formed during the reaction, often accomplished through the use of a Dean-Stark apparatus or dehydrating agents like molecular sieves. operachem.com While typically acid-catalyzed, examples of base-catalyzed imine formation also exist. operachem.com

The formation of N-sulfonyl imines from aldehydes has also been reported, proceeding through a radical-initiated mechanism. nih.gov This method provides an alternative to traditional condensation reactions for accessing these valuable synthetic intermediates. nih.gov

Specificity of Oxidation and Reduction Pathways

The aldehyde group of this compound can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The oxidation of aldehydes to carboxylic acids is a common transformation. In a related study, the conversion of an aldehyde to a carboxylic acid was observed under PhI(OAc)₂/I₂ conditions in the presence of water. nih.gov This suggests that similar oxidative conditions could be applied to this compound to yield 2-(Phenylsulfanyl)nicotinic acid.

Reduction: The reduction of the aldehyde to a primary alcohol can be achieved using various reducing agents. A common method for the reduction of aldehydes and ketones to alcohols involves the use of sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reagents deliver a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol.

Pyridine (B92270) Ring Reactivity and Functionalization Mechanisms

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its susceptibility to substitution reactions.

Electrophilic and Nucleophilic Aromatic Substitution Mechanisms

Electrophilic Aromatic Substitution (EAS): The nitrogen atom in the pyridine ring is electron-withdrawing, deactivating the ring towards electrophilic attack compared to benzene. youtube.com Consequently, vigorous reaction conditions, such as high temperatures, are often required for EAS on pyridine and its derivatives. youtube.com Substitution typically occurs at the 3-position (meta to the nitrogen). youtube.comyoutube.com This regioselectivity is due to the relative stability of the cationic intermediates (arenium ions) formed during the reaction. Attack at the 2- or 4-position results in a particularly unstable resonance contributor where the positive charge resides on the electronegative nitrogen atom with an incomplete octet. youtube.comyoutube.com

Nucleophilic Aromatic Substitution (NAS): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions (ortho and para to the nitrogen). stackexchange.com The generally accepted mechanism for NAS on activated aryl halides involves a two-step addition-elimination process. libretexts.org A nucleophile attacks the carbon bearing a leaving group, forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The aromaticity of the ring is temporarily broken in this step. libretexts.org In the second step, the leaving group is eliminated, restoring the aromaticity of the ring. libretexts.org The presence of electron-withdrawing groups ortho or para to the leaving group is crucial as they stabilize the anionic intermediate through resonance, facilitating the reaction. libretexts.org In the context of this compound, the phenylsulfanyl group at the 2-position could potentially act as a leaving group under certain conditions, allowing for the introduction of other nucleophiles at this position.

Metal-Catalyzed Functionalization Mechanisms

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of pyridine rings. Reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings can be employed to form new carbon-carbon and carbon-heteroatom bonds. While specific examples for this compound are not detailed in the provided context, the general principles apply. These reactions typically involve an oxidative addition of the pyridine derivative to a low-valent metal catalyst, followed by transmetalation (for Suzuki and related reactions) or migratory insertion (for Heck-type reactions), and finally, reductive elimination to yield the functionalized product and regenerate the catalyst.

Phenylsulfanyl Group Transformations

The phenylsulfanyl group offers additional avenues for chemical modification.

Oxidation: The sulfur atom in the phenylsulfanyl group is susceptible to oxidation. It can be oxidized to a sulfoxide (B87167) (Ph-S(=O)-) or a sulfone (Ph-S(=O)₂-). These transformations can significantly alter the electronic properties and steric profile of the molecule, potentially influencing the reactivity of the pyridine ring and the aldehyde group.

Cleavage: The carbon-sulfur bond can be cleaved under certain reductive or oxidative conditions. For instance, desulfurization can be achieved using various reagents, such as Raney nickel, which would replace the phenylsulfanyl group with a hydrogen atom.

Mechanistic Studies of Multi-Component Reactions

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. This compound, with its aldehyde functional group, is a prime candidate for participation in such reactions, most notably the Ugi and Passerini reactions.

In a typical Ugi four-component reaction, this compound would react with an amine, a carboxylic acid, and an isocyanide. The mechanism is thought to initiate with the formation of a Schiff base from the reaction of the aldehyde and the amine. This is followed by the protonation of the Schiff base by the carboxylic acid, forming an iminium ion. The isocyanide then undergoes a nucleophilic addition to the iminium carbon, forming a nitrilium ion intermediate. This intermediate is then trapped by the carboxylate anion, and a subsequent intramolecular acyl transfer (the Mumm rearrangement) yields the final α-acetamidoamide product.

The Passerini three-component reaction involves the reaction of this compound, a carboxylic acid, and an isocyanide. The proposed mechanism involves the formation of a hydrogen-bonded complex between the aldehyde and the carboxylic acid. The isocyanide then adds to the carbonyl carbon of the aldehyde, which is activated by the hydrogen bonding. A subsequent intramolecular acyl transfer leads to the formation of the α-acyloxy amide product.

Table 2: Key Steps in Multi-Component Reactions Involving this compound

| Reaction | Key Intermediates | Key Mechanistic Steps |

|---|---|---|

| Ugi Reaction | Schiff base, Iminium ion, Nitrilium ion | Schiff base formation, Isocyanide addition, Mumm rearrangement |

Intermediate Characterization and Reaction Pathway Determination

Spectroscopic methods are indispensable for identifying reaction intermediates. For instance, in the oxidation of the sulfur atom, the progress of the reaction can be monitored using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, where the chemical shifts of the protons and carbons adjacent to the sulfur atom will change significantly upon oxidation to the sulfoxide and sulfone. Infrared (IR) spectroscopy can also be used to detect the appearance of the S=O stretching bands in the sulfoxide and sulfone products. In multi-component reactions, electrospray ionization mass spectrometry (ESI-MS) can be a powerful tool for detecting and characterizing the proposed ionic intermediates, such as the iminium and nitrilium ions in the Ugi reaction.

In addition to experimental methods, computational chemistry, particularly Density Functional Theory (DFT) calculations, has become a vital tool for mapping out reaction pathways. By calculating the energies of reactants, transition states, intermediates, and products, a detailed energy profile of the reaction can be constructed. This allows for the theoretical validation of a proposed mechanism and can provide insights into the stereochemical and regiochemical outcomes of a reaction. For example, DFT calculations could be used to compare the energy barriers for different potential pathways in a multi-component reaction, thereby identifying the most likely reaction course.

Applications of 2 Phenylsulfanyl Nicotinaldehyde As a Building Block in Complex Molecule Synthesis

Design and Synthesis of Ligands for Metal Complexes

The nitrogen atom of the pyridine (B92270) ring and the sulfur atom of the phenylsulfanyl group in 2-(Phenylsulfanyl)Nicotinaldehyde provide excellent coordination sites for a variety of metal ions. The aldehyde group can be readily modified to introduce additional donor atoms, leading to the formation of polydentate ligands. These ligands are instrumental in the development of novel metal complexes with tailored electronic, catalytic, and photophysical properties.

The synthesis of such ligands often begins with the reaction of the aldehyde functionality. For instance, condensation reactions with primary amines can yield Schiff base ligands where the resulting imine nitrogen, in concert with the pyridine nitrogen and the sulfur atom, can chelate to a metal center. The nature of the amine used in this step can be varied to fine-tune the steric and electronic environment of the resulting metal complex.

Precursor for Advanced Heterocyclic Systems

The reactivity of this compound is not limited to its use in ligand synthesis. It serves as a crucial starting point for the construction of a wide range of advanced heterocyclic systems, many of which are difficult to access through other synthetic routes.

The aldehyde group of this compound readily undergoes condensation with a variety of primary amines to form Schiff bases, also known as azomethines. This reaction is typically catalyzed by a small amount of acid and proceeds with high efficiency. The resulting Schiff bases are themselves versatile intermediates. The imine bond (C=N) can be reduced to a secondary amine, or it can participate in cycloaddition reactions to form new heterocyclic rings.

Pyridine Schiff bases are known for their potential in biomedical applications, and the nitrogen in the pyridine ring is often implicated in their biological activity. The synthesis of these compounds is a cornerstone of medicinal chemistry research.

| Starting Material | Reagent | Product Type |

| Pyridinecarboxaldehydes | L-tryptophan | Schiff bases and their Copper (II) complexes mdpi.com |

| 2-Pyridinecarboxaldehyde | 3,4-Diaminopyridine | Pyridine Schiff Bases nih.gov |

| Aldehydes | Primary Amines | Schiff Bases (Imines) nih.gov |

This table summarizes the general synthesis of Schiff bases from pyridine-based aldehydes, a reaction for which this compound is a prime candidate.

The combination of the aldehyde and the phenylsulfanyl group in this compound provides a unique opportunity for the construction of fused-ring pyridine systems. Through carefully designed reaction sequences, the aldehyde can be used to build a new ring that shares an edge with the parent pyridine ring. For example, reactions with reagents containing active methylene (B1212753) groups can lead to cyclization and the formation of bicyclic or polycyclic aromatic systems containing the pyridine nucleus. Such fused systems are of great interest in materials science and medicinal chemistry due to their rigid structures and extended π-systems.

The presence of the sulfur atom in the phenylsulfanyl group allows for the incorporation of this scaffold into other sulfur-containing heterocycles, most notably thiazoles. Thiazole (B1198619) derivatives are known to exhibit a wide range of biological activities. Synthetic strategies often involve the reaction of the aldehyde group to form an intermediate that can then undergo cyclization involving the sulfur atom or a derivative thereof. For example, the aldehyde can be converted to a thiosemicarbazone, which can then be cyclized to form a thiazole ring. The synthesis of thiazole derivatives is a significant area of research in medicinal chemistry. researchgate.netuobaghdad.edu.iq

| Starting Material | Key Reagents | Product |

| Acetyl thiophene | Phenyl hydrazine, POCl3, DMF, Thiosemicarbazide | Pyrazolyl–thiazole derivatives researchgate.net |

| Aryl aldehydes | Thiosemicarbazide, Aromatic tosylates | Hydrazinyl thiazoles uobaghdad.edu.iq |

This table illustrates common synthetic routes to thiazole derivatives, highlighting the types of reactions where this compound could serve as the aldehyde component.

Role in the Synthesis of Pharmacologically Relevant Scaffolds

The pyridine ring is a common motif in a vast number of approved drugs, exhibiting a wide spectrum of biological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The ability to functionalize the pyridine scaffold with both a sulfur-containing group and an aldehyde makes this compound a valuable starting material for the synthesis of new drug candidates. The aldehyde can be used as a handle to attach various pharmacophores, while the phenylsulfanyl group can influence the compound's lipophilicity and metabolic stability. The pyridine nitrogen itself can act as a hydrogen bond acceptor, a key interaction in many biological processes.

The incorporation of sulfur and nitrogen in heterocyclic compounds is a well-established strategy in drug design. researchgate.net Thiazole, a heterocycle containing both sulfur and nitrogen, is found in numerous bioactive molecules and serves as a core structure in compounds like vitamin B1 and the antibiotic bacitracin. researchgate.net The synthesis of new sulfa drugs containing the thiazole nucleus is an active area of research. nih.gov

Contributions to Material Science Applications (e.g., Porous Organic Polymers)

The rigid structure and multiple reactive sites of this compound also make it an attractive building block for the synthesis of advanced materials. In particular, its ability to form Schiff bases with polyamines can be exploited to create porous organic polymers (POPs) or covalent organic frameworks (COFs). These materials are characterized by their high surface areas, tunable pore sizes, and excellent chemical stability. The presence of the sulfur and nitrogen atoms within the polymer framework can impart specific properties, such as affinity for certain gases or metal ions, making them suitable for applications in gas storage, separation, and catalysis. The inclusion of pyridine Schiff bases in materials like epichlorohydrin-β-cyclodextrin polymers has been explored to improve biocompatibility and solubility. nih.gov

Computational Chemistry and Theoretical Investigations of 2 Phenylsulfanyl Nicotinaldehyde

Density Functional Theory (DFT) Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure and properties of molecules with a good balance of accuracy and computational cost.

Electronic Structure Calculations (e.g., HOMO-LUMO Energy Gaps)

A key aspect of DFT analysis is the calculation of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A smaller gap generally suggests higher reactivity. acs.org

For instance, studies on various 6-methyl nicotinaldehyde derivatives have shown HOMO-LUMO energy gaps ranging from 4.77 to 5.55 eV. bohrium.com Another study on different nicotinaldehyde derivatives reported HOMO-LUMO gaps in the range of 0.14947–0.15888 eV, indicating significant potential for chemical reactivity. researchgate.net These values are influenced by the nature and position of substituents on the pyridine (B92270) ring. For 2-(Phenylsulfanyl)Nicotinaldehyde, the electron-donating nature of the phenylsulfanyl group at the 2-position would be expected to influence the electron density distribution and thus the energies of the HOMO and LUMO levels.

A theoretical investigation into a series of substituted pyridines revealed that the HOMO-LUMO energy gap can be correlated with the electronic properties of the substituents. ijcce.ac.ir Analysis of global descriptors can further reveal that certain derivatives are more reactive, less stable, and have a greater capacity for electronic exchange. ijcce.ac.ir

Table 1: Representative HOMO-LUMO Energy Gaps for Substituted Nicotinaldehyde Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

| 6-Methyl-2-(thiophen-2-yl)nicotinaldehyde | - | - | 4.77 | bohrium.com |

| 6-Methyl-2-phenylnicotinaldehyde | - | - | 5.55 | bohrium.com |

| 2-(2,3-dimethylphenyl) nicotinaldehyde | - | - | 0.14947 - 0.15888 | researchgate.net |

| 2-(3-bromophenyl) nicotinaldehyde | - | - | 0.14947 - 0.15888 | researchgate.net |

Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis)

DFT calculations are also extensively used to predict spectroscopic properties, which can aid in the structural confirmation of newly synthesized compounds. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra can be compared with experimental data to validate the molecular structure.

Studies on nicotinaldehyde derivatives have demonstrated a good correlation between experimental and DFT-calculated spectroscopic data. bohrium.comresearchgate.net For example, the structures of newly synthesized 6-methyl nicotinaldehyde derivatives were confirmed using FTIR, UV-Visible, ¹H NMR, and ¹³C NMR spectroscopy, with DFT calculations providing theoretical support for the experimental findings. bohrium.com Similarly, the characterization of other novel nicotinaldehyde derivatives involved a combination of these spectroscopic techniques alongside computational analysis. researchgate.net The predicted maximum absorption wavelengths (λmax) for a series of 6-methyl nicotinaldehyde derivatives were found to be in the range of 269.989–303.496 nm. bohrium.com

Molecular Dynamics and Docking Simulations

Molecular dynamics (MD) and docking simulations are powerful computational techniques used to study the interactions between a small molecule (ligand) and a biological macromolecule, such as a protein. These methods are instrumental in drug discovery for predicting the binding mode and affinity of a potential drug candidate.

Ligand-Protein Interaction Modeling

Molecular docking studies can predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction, often expressed as a docking score. For instance, molecular docking of novel nicotinic acid derivatives has been used to understand their binding modes within the active sites of target proteins. researchgate.netmdpi.com In a study of new dipeptide derivatives based on nicotinoylglycylglycine hydrazide, docking scores ranged from –9.043 to -12.996, with binding affinities between –5.407 and –6.792 kcal/mol. mdpi.com

For this compound, docking studies could be employed to investigate its potential as an inhibitor for various enzymes. The aldehyde group can act as a hydrogen bond acceptor, while the pyridine nitrogen can also participate in hydrogen bonding. The phenylsulfanyl group can engage in hydrophobic and π-stacking interactions with amino acid residues in a protein's active site. Molecular docking of novel nicotinaldehyde derivatives has revealed stable and strong interactions with target proteins. researchgate.net

Conformational Landscape Exploration

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. For flexible molecules like this compound, which has a rotatable bond between the phenyl and sulfur atoms and between the sulfur and the pyridine ring, exploring the conformational landscape is crucial.

Studies on 2,3-disubstituted pyridines have utilized torsional angle energy analysis to prioritize compounds that are biased towards an active conformation. nih.gov The conformational preferences of 2-substituted piperazines, for example, have been shown to control their binding to nicotinic acetylcholine (B1216132) receptors. nih.gov A comprehensive theoretical study on 3-substituted pyridines has also taken into account tautomeric and conformational equilibria to accurately predict their properties. mdpi.com For this compound, computational methods can be used to map the potential energy surface as a function of the key dihedral angles, thereby identifying the most stable conformers and the energy barriers between them.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are valuable for predicting the activity of new compounds and for guiding the design of more potent molecules.

A QSAR study on pyridine and bipyridine derivatives, for instance, used multiple linear regression to model the half-maximal inhibitory concentration (IC50) against a cancer cell line. chemrevlett.com The resulting model showed good predictive power, with a high coefficient of determination (R²). chemrevlett.com Such models typically use a variety of molecular descriptors, including constitutional, topological, geometrical, electrostatic, and quantum-chemical parameters.

For a series of compounds including analogs of this compound, a QSAR study could be developed to correlate their structural features with a specific biological activity. Descriptors such as molecular weight, logP (a measure of lipophilicity), and various electronic and steric parameters derived from DFT calculations could be used to build a predictive model. The insights gained from such a model could then inform the synthesis of new derivatives with potentially enhanced activity.

De Novo Drug Design and Virtual Screening Methodologies

De novo drug design involves the computational creation of novel molecular structures with the potential to bind to a specific biological target. researchgate.net This process often utilizes algorithms that piece together molecular fragments to generate new chemical entities. Virtual screening, a related computational technique, involves the high-throughput docking of large libraries of existing compounds against a target protein to identify potential drug candidates. nih.govnih.gov Both methodologies are powerful tools in modern drug discovery, enabling the rapid and cost-effective identification of promising lead compounds. nih.govnih.gov

However, the application of these techniques to this compound has not been documented in published research. Consequently, there is no available data regarding its potential as a ligand for any specific biological targets, nor are there any reported virtual screening campaigns that include this particular molecule. The absence of such studies means that its pharmacophore features and potential protein interactions remain computationally uncharacterized.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study the electronic structure of molecules, providing insights into bonding interactions, charge distribution, and intramolecular delocalization. uni-muenchen.de This analysis translates complex wavefunctions into a more intuitive Lewis-like structure, revealing donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions can be quantified using second-order perturbation theory, providing a measure of electronic delocalization and its contribution to molecular stability. uni-muenchen.de

While NBO analyses have been conducted on various organic molecules, including some containing pyridine or phenylthio groups, a specific NBO analysis for this compound is not found in the current body of scientific literature. Such an analysis would be valuable for understanding the electronic interplay between the phenylsulfanyl group, the pyridine ring, and the aldehyde functional group, including the nature of the carbon-sulfur bond and the electronic effects on the aromatic systems. Without such a study, detailed quantitative data on orbital occupancies, hybridization, and hyperconjugative interactions for this specific molecule are unavailable.

Medicinal Chemistry and Pharmacological Mechanisms of 2 Phenylsulfanyl Nicotinaldehyde Derivatives

Mechanisms of Biological Activity

The biological effects of 2-(Phenylsulfanyl)Nicotinaldehyde derivatives are multifaceted, arising from their ability to interact with a range of biological macromolecules. These interactions can lead to the modulation of enzyme function and receptor binding, which are critical for their therapeutic applications.

Enzyme Inhibition and Catalytic Mechanism Interactions

While specific studies on this compound's interaction with a broad range of enzymes are emerging, the activities of structurally related compounds provide significant insights into potential mechanisms. The pyridine (B92270) and aldehyde moieties are known pharmacophores that can interact with enzyme active sites.

One potential mechanism is the inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD), an enzyme essential for bacterial protein synthesis. Derivatives of thieno[2,3-d]pyrimidine, which are structurally related to the pyridine core, have been identified as inhibitors of TrmD from pathogens like Haemophilus influenzae. mdpi.com These inhibitors function by occupying a hydrophobic pocket at the binding site of the S-adenosylmethionine (SAM) cofactor, thereby blocking the enzyme's catalytic activity. mdpi.com Given the structural similarities, this compound derivatives could adopt a similar binding mode.

Furthermore, in the realm of antifungal agents, pyridine-containing molecules have shown inhibitory activity against essential fungal enzymes. For instance, Manogepix, a novel antifungal agent, targets GWT1 (glycosylphosphatidylinositol acyltransferase), an enzyme crucial for the synthesis of GPI-anchored proteins essential for fungal cell wall integrity. nih.gov Manogepix competitively occupies the hydrophobic cavity where the palmitoyl-CoA substrate would normally bind. nih.gov This suggests that the pyridine scaffold, as present in this compound, is suitable for targeting critical enzymatic pathways in pathogenic fungi.

Research into N-benzyl-2-phenylpyrimidin-4-amine derivatives has also identified potent inhibitors of the deubiquitinating enzyme USP1/UAF1, a regulator of the DNA damage response and a promising anticancer target. nih.gov The strong correlation between the enzyme inhibition (IC50 values) and cancer cell-killing activity underscores the potential of such heterocyclic compounds to function as specific enzyme inhibitors. nih.gov

Receptor Binding and Allosteric Modulation (e.g., Hemoglobin)

A significant area of research for aromatic aldehydes, including derivatives of this compound, is their role as allosteric modulators of hemoglobin (Hb). This activity is particularly relevant for the treatment of sickle cell disease (SCD), a genetic disorder caused by the polymerization of deoxygenated sickle hemoglobin (HbS). nih.gov

Aromatic aldehydes can increase the oxygen affinity of hemoglobin, which stabilizes the high-affinity relaxed (R) state of the protein and prevents the conformational changes that lead to HbS polymerization and red blood cell sickling. mdpi.comnih.govmdpi.com The primary mechanism involves the formation of a reversible Schiff base between the aldehyde group of the compound and the N-terminal α-valine-1 residue of the two α-globin chains within the hemoglobin tetramer. nih.govmdpi.comfrontiersin.org This covalent modification allosterically shifts the equilibrium towards the oxygenated R-state, effectively inhibiting the pathological polymerization of the deoxygenated tense (T) state HbS. mdpi.comfrontiersin.org

Several aromatic aldehydes have been developed based on this principle, with Voxelotor being the first such agent approved for SCD treatment. nih.govnih.gov Other novel compounds, such as VZHE-039 and TD-7, have been designed to optimize this interaction. nih.govmdpi.com VZHE-039, for example, not only increases oxygen affinity but also appears to disrupt key intermolecular contacts necessary for stable HbS polymer formation, giving it a dual, oxygen-dependent and independent, antisickling mechanism. nih.gov This highlights the potential for designing derivatives of this compound that can fine-tune this allosteric modulation of hemoglobin for enhanced therapeutic effect.

| Compound | Chemical Class | Mechanism of Action on Hemoglobin | Therapeutic Application |

|---|---|---|---|

| Voxelotor (GBT440) | Aromatic Aldehyde | Forms Schiff base with Hb α-chains, increases O₂ affinity, stabilizes R-state HbS. nih.govmdpi.comnih.gov | Sickle Cell Disease (SCD) |

| VZHE-039 | Aromatic Aldehyde | Increases Hb O₂ affinity and disrupts HbS polymer contacts. nih.gov | Investigational for SCD |

| 5-Hydroxymethylfurfural (5HMF) | Aromatic Aldehyde | Forms Schiff base with Hb α-chains, increases O₂ affinity. nih.govfrontiersin.org | Investigational for SCD |

| TD-7 | Aromatic Aldehyde | Forms Schiff base with Hb α-chains, inhibiting sickling. mdpi.com | Preclinical for SCD |

| PP10 | Aromatic Aldehyde | Binds to the α-cleft of Hb, increases O₂ affinity, and shows O₂-independent polymer destabilization. mdpi.com | Investigational for SCD |

Structure-Activity Relationship (SAR) Driven Drug Design

The design of potent and selective drugs based on the this compound scaffold relies heavily on understanding its structure-activity relationships (SAR). SAR studies on related pyridine and thienopyridine derivatives reveal how chemical modifications influence biological activity.

For pyridine derivatives, the position and nature of substituents are critical. Studies on pyrimidine (B1678525) derivatives as USP1/UAF1 inhibitors showed that specific substitutions on the phenyl and benzyl (B1604629) rings were key to achieving nanomolar potency. nih.gov Similarly, for N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives designed as FOXM1 inhibitors, the presence of electron-withdrawing or donating groups on the phenyl ring significantly affected their ability to reduce FOXM1 protein levels. nih.gov

In the context of anticancer activity, SAR studies of 2-thienyl-4-furyl-6-aryl pyridine derivatives demonstrated that placing a methyl (CH₃) or chloro (Cl) group in the para-position of the phenyl ring enhanced the biological effect. researchgate.net This suggests that modifications to the phenyl ring of this compound could similarly modulate its activity. The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are often correlated with the bioactivity of these compounds. researchgate.net

For antimicrobial applications, increasing the lipophilicity of the molecule can be a key strategy to enhance its ability to cross the outer membrane of Gram-negative bacteria. mdpi.com In the design of thieno[2,3-d]pyrimidine-based antimicrobials, the introduction of a sulfur atom and methyl groups was a deliberate choice to increase lipophilicity and, consequently, antibacterial activity. mdpi.com Therefore, modifications to the phenylsulfanyl group of this compound could be a viable strategy to improve its antimicrobial spectrum and potency.

Mechanistic Basis of Antimicrobial and Antifungal Action

Derivatives of this compound are being investigated for their potential as antimicrobial and antifungal agents. Their mechanism of action is likely tied to the disruption of fundamental cellular processes in microbes.

Disruption of Microbial Cell Processes

The antimicrobial activity of aldehyde-containing compounds can stem from their ability to damage microbial cell structures. For example, trialdehyde phloroglucinol, when combined with penicillin, was shown to destroy the cell membrane of methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This led to the leakage of intracellular contents, a collapse of the membrane potential, and ultimately, cell death. nih.gov The aldehyde function is crucial for this activity.

Pyridine derivatives can also exert antimicrobial effects through various mechanisms. Some have been shown to inhibit essential enzymes, as discussed previously (e.g., TrmD). mdpi.com Others may interfere with cell wall synthesis or other metabolic pathways. The broad-spectrum antibacterial activity observed for many pyridine compounds against both Gram-positive and Gram-negative bacteria highlights the diverse ways this scaffold can interfere with microbial viability. mdpi.com The combination of the reactive aldehyde group with the pyridine ring in this compound suggests a potential for potent antimicrobial action through membrane disruption or enzyme inhibition.

| Compound Class | Example Organism | Proposed Mechanism of Action |

|---|---|---|

| Trialdehyde Phloroglucinols | MRSA | Destruction of the cell membrane, leading to leakage of intracellular biomacromolecules. nih.gov |

| Thieno[2,3-d]pyrimidines | P. aeruginosa | Inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD). mdpi.com |

| Nicotinoyl Thioureas | S. aureus, E. coli | General antibacterial activity, mechanism likely involves enzyme or membrane interactions. mdpi.com |

| Pyridoxal Derivatives | C. auris, C. neoformans | A fused dihydrobenzoxepine-pyridine scaffold was identified as critical for antifungal efficacy. |

Anti-biofilm and Anti-quorum Sensing Mechanisms

Beyond direct killing, a modern antimicrobial strategy is to target bacterial virulence and community behaviors, such as biofilm formation and quorum sensing (QS). Biofilms are structured communities of bacteria encased in a self-produced matrix, which makes them highly resistant to conventional antibiotics. nih.govnih.gov Quorum sensing is the cell-to-cell communication system bacteria use to coordinate group behaviors, including biofilm formation and virulence factor production. nih.govmdpi.com

Various heterocyclic compounds have been shown to possess anti-biofilm and anti-QS activities. Diterpenes isolated from Clinopodium bolivianum demonstrated the ability to interfere with QS, likely due to their structural homology with the acyl-homoserine lactone (AHL) signaling molecules used by Gram-negative bacteria. nih.gov Pyrazole and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have also been synthesized and shown to inhibit carbonic anhydrase, an enzyme linked to pH homeostasis and biosynthetic processes that can impact biofilm formation. nih.gov

Bioactive compounds from medicinal plants, such as terpenoids and flavonoids, can inhibit QS by blocking the generation of signal molecules, sequestering them, or acting as receptor antagonists. mdpi.comresearchgate.net Given that the pyridine scaffold is a common feature in many biologically active molecules, it is plausible that this compound derivatives could be designed to act as anti-quorum sensing agents, thereby preventing biofilm formation and reducing the virulence of pathogenic bacteria without necessarily killing them, which may exert less selective pressure for resistance.

Research on this compound in Multi-Target Ligand Design Remains Undisclosed

Extensive searches for scientific literature and research data concerning the design of multi-target ligands and the polypharmacological applications of this compound and its derivatives have yielded no specific results. Despite a comprehensive investigation into medicinal chemistry and pharmacological databases, no publicly available studies appear to have explored this particular chemical compound in the context of multi-target drug design.

The concept of multi-target-directed ligands (MTDLs) is a significant and evolving area in medicinal chemistry. This approach aims to create single molecules capable of interacting with multiple biological targets, which is particularly promising for complex multifactorial diseases. The design of such ligands often involves the strategic combination of different pharmacophores—the specific parts of a molecule responsible for its biological activity—into a single hybrid compound. This strategy can offer advantages over administering multiple drugs, potentially leading to improved efficacy and a better safety profile.

Common areas for the application of MTDLs include the treatment of neurodegenerative diseases, where a single compound might, for example, inhibit both acetylcholinesterase and monoamine oxidase. Other strategies involve developing dual inhibitors for enzymes like soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) to manage pain, or combining phosphodiesterase-9 (PDE9) inhibition with antioxidant activity.

However, the role of this compound as a scaffold or key component in any such multi-target design has not been documented in the accessible scientific literature. Consequently, there is no research data available to populate the requested article structure focusing on its derivatives' design, pharmacological mechanisms, or polypharmacology in a multi-target context.

Further research into the potential of this compound and its analogues may be ongoing in private or academic laboratories but has not yet been published. Therefore, a detailed and scientifically accurate article on this specific topic cannot be generated at this time.

Future Directions and Emerging Research Avenues for 2 Phenylsulfanyl Nicotinaldehyde

Development of Sustainable Synthetic Methodologies

The future of chemical manufacturing hinges on the development of sustainable and environmentally benign processes. For 2-(Phenylsulfanyl)Nicotinaldehyde, future research will likely focus on "green chemistry" approaches to its synthesis. These methods prioritize waste reduction, energy efficiency, and the use of less hazardous substances.

Key areas of development include:

Catalyst Innovation : Moving away from stoichiometric reagents to catalytic systems is a cornerstone of green chemistry. Research may explore novel metal or organocatalysts that can facilitate the key bond-forming reactions in the synthesis of this compound with high efficiency and selectivity.

Green Solvents : Traditional organic solvents are often volatile and toxic. Future methodologies may employ greener alternatives such as ionic liquids or water. For instance, the use of recyclable Brønsted acidic ionic liquids has proven effective in the synthesis of other aromatic compounds like 2-phenylnaphthalenes, offering a potential template for cleaner production pathways. rsc.org

Atom Economy and Process Intensification : Synthetic routes will be redesigned to maximize the incorporation of all starting materials into the final product (high atom economy). This could involve developing one-pot or multicomponent reactions that build the molecule's core structure in a single, efficient step. rsc.org A comprehensive evaluation using green chemistry metrics, similar to studies on L-phenylalanine derived ionic liquids, could guide the development of the most sustainable synthetic pathways. rsc.org

In-depth Mechanistic Understanding of Novel Reactions

A thorough understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. For this compound, future research will delve into the mechanistic details of its reactions to enhance control and expand its synthetic utility.

Potential research directions include:

Computational and Spectroscopic Studies : Quantum chemical calculations, like those used to investigate the formation of complex isoquinoline (B145761) derivatives, can provide deep insights into reaction pathways, transition states, and the roles of catalysts. rsc.org These computational models, combined with in-situ spectroscopic monitoring, can elucidate the step-by-step process of reactions involving the aldehyde or pyridine (B92270) functionalities.

Catalyst-Substrate Interactions : Investigating how different catalysts interact with the molecule is key. For example, studies on multicomponent reactions have shown that the choice of catalyst (e.g., zirconium(IV) chloride vs. silver acetate) can selectively direct the outcome toward different products. rsc.org Similar comprehensive catalyst screening could uncover new, selective transformations for this compound.

Byproduct Identification : A detailed analysis of reaction byproducts, as demonstrated in studies of hemiformal scavengers, can provide critical clues about competing reaction pathways and help in designing strategies to suppress unwanted side reactions. researchgate.net

Exploration in Bioorthogonal and Click Chemistry Applications

Bioorthogonal chemistry refers to reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov "Click chemistry" provides a class of such reactions that are rapid, selective, and high-yielding. nih.gov The unique structure of this compound makes it a candidate for modification and use in these cutting-edge applications.

Future explorations may involve:

Functional Group Handle Installation : To engage in click chemistry, the this compound scaffold would need to be functionalized with a bioorthogonal handle, such as an azide (B81097) or a terminal alkyne. These groups can then participate in the well-established copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier click reaction, to link the molecule to other biomolecules or probes. nih.govnih.gov

Bioconjugation : Once equipped with a click handle, the molecule could be covalently attached to proteins, nucleic acids, or carbohydrates. nih.govdergipark.org.tr This would enable its use in creating targeted drug-delivery systems or for labeling specific cellular components for imaging and diagnostic purposes. dergipark.org.tr

In Situ Synthesis : Template-assisted in situ click chemistry is an emerging strategy where a biological target (like a protein or nucleic acid) acts as a template to catalyze the formation of its own high-affinity ligand from smaller, reactive fragments. nih.govunits.it Derivatives of this compound could be designed as building blocks for the in situ assembly of potent and selective inhibitors. units.it

Advancements in Targeted Therapeutic Development

The development of targeted therapies, which are designed to interact with specific molecular targets associated with a disease, is a major goal in modern medicine. The electrophilic nature of the aldehyde group in this compound suggests its potential as a "warhead" for covalent inhibitors.

Future research in this area could focus on:

Covalent Targeting : The aldehyde functionality can react with nucleophilic residues, such as lysine (B10760008) or cysteine, on a protein target to form a stable covalent bond. This can lead to irreversible inhibition, offering advantages in potency and duration of action. Future work would involve identifying protein targets with suitably positioned nucleophiles in their binding sites.

Lead Compound Optimization : The core structure of this compound can serve as a scaffold for further chemical modification. By analogy with other heterocyclic compounds like N-(thiophen-2-yl) nicotinamide (B372718) derivatives that have shown fungicidal activity, medicinal chemists can synthesize a library of analogs to improve potency, selectivity, and pharmacokinetic properties. mdpi.com

Structure-Activity Relationship (SAR) Studies : A systematic exploration of how structural changes to the molecule affect its biological activity will be essential. This involves synthesizing derivatives with different substituents on the phenyl and pyridine rings and evaluating their effects on target binding and cellular activity.

Integration with Artificial Intelligence for Drug Discovery

Artificial intelligence (AI) is revolutionizing the drug discovery process by accelerating timelines and reducing costs. mdpi.com Integrating AI tools can significantly enhance the exploration of this compound and its derivatives as potential therapeutic agents. nih.govmdpi.com

Key applications of AI include:

Predictive Modeling : Machine learning and deep learning algorithms can be trained on large datasets to predict the biological activities, physicochemical properties, and potential toxicity of novel compounds. mdpi.comappliedclinicaltrialsonline.com This allows researchers to prioritize the synthesis of molecules with the highest probability of success.

De Novo Drug Design : Generative AI models can design entirely new molecules from scratch that are optimized for specific properties, such as binding to a particular therapeutic target. nih.govnih.gov These models could generate novel analogs of this compound with enhanced dual-target or polypharmacological profiles. nih.gov

Virtual Screening and Synthesis Planning : AI can rapidly screen vast virtual libraries of compounds to identify those likely to bind to a protein of interest. nih.gov Furthermore, AI-powered retrosynthesis tools can help chemists devise the most efficient and practical synthetic routes for these computer-designed molecules.

| AI Application in Drug Discovery | Potential Use for this compound |

| Property Prediction | Predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles of novel derivatives. nih.gov |

| Generative Models | Design new chemical scaffolds based on the core structure to target specific proteins. nih.gov |

| Virtual Screening | Identify potential biological targets for the compound by docking it against protein structure databases. nih.gov |

| Synthesis Planning | Propose efficient, multi-step synthetic pathways for novel, AI-generated analogs. nih.gov |

Potential in Advanced Functional Materials (e.g., Nonlinear Optics)

The field of materials science is constantly searching for new organic molecules with unique electronic and optical properties. The structure of this compound, featuring an electron-donating sulfur atom and electron-withdrawing pyridine and aldehyde groups, suggests its potential for use in advanced functional materials, particularly in nonlinear optics (NLO).

Future research avenues may include:

NLO Chromophore Design : The molecule possesses a donor-π-acceptor (D-π-A) architecture, which is a key design principle for NLO materials. nih.gov The delocalized π-electrons across the molecule can lead to significant molecular hyperpolarizability, a prerequisite for NLO activity.

Material Fabrication and Characterization : Researchers could incorporate this molecule into larger systems like polymers or covalent organic frameworks (COFs). nih.gov The NLO properties of these materials, such as their third-order nonlinear absorption and refraction, could then be measured. Studies on other COFs have shown that creating highly crystalline thin films can greatly enhance the NLO response. nih.gov

Structure-Property Relationship : By synthesizing derivatives with stronger donor or acceptor groups, or by extending the π-conjugated system, researchers can systematically tune the NLO properties. rsc.org This allows for the rational design of materials with tailored optical responses for applications in optical switching and data storage. nih.gov

| Compound Type | Reported Nonlinear Optical (NLO) Properties | Reference |

| Non-fullerene Acceptor Derivatives | First hyperpolarizability (βtotal) up to 13.44 × 10⁻²⁷ esu | nih.gov |

| Porphyrin COF Powders | Nonlinear absorption coefficient as high as 4500 cm GW⁻¹ | nih.gov |

| Crystalline 2D COF Films | Exhibit both large nonlinear absorption and nonlinear refraction | nih.gov |

Q & A

Q. What are the recommended synthetic routes for preparing 2-(Phenylsulfanyl)Nicotinaldehyde, and how do reaction conditions influence yield?

Answer: The synthesis of nicotinaldehyde derivatives typically involves nucleophilic substitution or cross-coupling reactions. For this compound, a thiol group (e.g., thiophenol) can react with a halogenated nicotinaldehyde precursor (e.g., 2-chloronicotinaldehyde) under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C. Microwave-assisted synthesis has been reported to reduce reaction time and improve regioselectivity . Optimization of solvent polarity (e.g., DMF vs. THF) and stoichiometry of the thiol reactant is critical to achieving yields >70%. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the product .

Q. How can spectroscopic techniques (e.g., FT-IR, NMR) confirm the structure of this compound?

Answer:

- FT-IR: The aldehyde C=O stretch appears at ~1680–1700 cm⁻¹, while the C-S vibration from the phenylsulfanyl group is observed at ~650–700 cm⁻¹. Aromatic C-H stretching (3050–3100 cm⁻¹) and pyridine ring vibrations (1500–1600 cm⁻¹) further validate the structure .

- ¹H NMR: The aldehyde proton resonates as a singlet at δ 9.8–10.2 ppm. Pyridine protons (H-4, H-5, H-6) appear as a multiplet in δ 7.5–8.5 ppm, and the phenylsulfanyl group’s aromatic protons integrate as a multiplet at δ 7.2–7.4 ppm .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations predict the electronic properties of this compound for applications in nonlinear optics?

Answer: DFT studies (e.g., using the M06 functional with a 6–311G(d,p) basis set) can calculate the HOMO-LUMO energy gap, polarizability, and hyperpolarizability to assess nonlinear optical (NLO) potential. For this compound derivatives, the electron-withdrawing aldehyde group and electron-donating phenylsulfanyl substituent enhance charge transfer, reducing the HOMO-LUMO gap and increasing β (first hyperpolarizability) values. These properties make the compound suitable for NLO materials in photonic devices .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

Answer: Contradictions in bioactivity data (e.g., inconsistent IC₅₀ values in cytotoxicity assays) may arise from variations in:

- Crystallinity: Polymorphic forms (e.g., amorphous vs. crystalline) affect solubility and bioavailability. X-ray diffraction (PXRD) and DSC analysis should be performed to standardize material quality .

- Assay conditions: Differences in cell lines, incubation time, or solvent (DMSO concentration) require normalization. Meta-analysis of published datasets using statistical tools (e.g., ANOVA with post-hoc tests) can identify outliers .

Q. How does the phenylsulfanyl group influence the pharmacological activity of nicotinaldehyde derivatives?

Answer: The phenylsulfanyl moiety enhances lipophilicity (logP >2), improving blood-brain barrier penetration. It also stabilizes π-π stacking interactions with target proteins (e.g., kinase enzymes). In derivatives like 6-[2-(methylcarbamoyl)phenylsulfanyl]indazoles, this group contributes to ATP-binding site inhibition in cancer-related kinases, as shown in crystallographic studies .

Methodological Challenges

Q. What protocols are recommended for handling air-sensitive intermediates during the synthesis of this compound?

Answer:

- Use Schlenk line techniques under inert gas (N₂/Ar) for reactions involving organometallic intermediates (e.g., Grignard reagents).

- Store aldehyde intermediates at –20°C under nitrogen to prevent oxidation.

- Monitor reaction progress via TLC (silica plates, UV visualization) to minimize exposure to air .

Q. How can regioselectivity issues in the functionalization of the pyridine ring be addressed?

Answer:

- Directing groups: Introduce temporary substituents (e.g., nitro groups) to steer electrophilic substitution to the desired position.

- Transition metal catalysis: Use Pd-catalyzed C-H activation to achieve regioselective sulfanylation at the 2-position of nicotinaldehyde. Ligands like XPhos improve selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.